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Compound of Interest

Compound Name: Boc-D-Cyclopropylglycine

Cat. No.: B112836

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-Cyclopropylglycine is a non-proteinogenic amino acid that has garnered significant
interest in the field of medicinal chemistry and drug development. Its unique cyclopropyl moiety
introduces conformational constraints and metabolic stability to peptides, making it a valuable
building block for the synthesis of novel therapeutics, particularly those targeting neurological
disorders.[1] This technical guide provides a comprehensive overview of the spectral data for
Boc-D-Cyclopropylglycine, including Nuclear Magnetic Resonance (NMR), Infrared (IR)
spectroscopy, and Mass Spectrometry (MS), to aid researchers in its identification,
characterization, and application.

Molecular Structure

Chemical Name: (R)-2-((tert-butoxycarbonyl)amino)-2-cyclopropylacetic acid Synonyms: Boc-
D-Cpg-OH Molecular Formula: C10H17NO4 Molecular Weight: 215.25 g/mol CAS Number:
609768-49-2

Spectroscopic Data

The following sections present the characteristic spectral data for Boc-D-Cyclopropylglycine.
The data is compiled from typical analysis of Boc-protected amino acids and related
compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For
Boc-D-Cyclopropylglycine, both tH and 3C NMR provide key information about its distinct
structural features.

The *H NMR spectrum of Boc-D-Cyclopropylglycine is characterized by the signals of the
tert-butoxycarbonyl (Boc) protecting group, the cyclopropyl ring, and the alpha-proton.

. . Coupling
_ Chemical Shift o :
Assignment Multiplicity Constant (J, Integration
(5, ppm)
Hz)
Cyclopropyl CH2  0.40 - 0.65 Multiplet - 4H
Cyclopropyl CH 1.10-1.30 Multiplet - 1H
Boc (CHs)s ~1.45 Singlet - 9H
o-CH ~4.10 Doublet ~8.0 1H
NH ~5.10 Doublet ~8.0 1H
COOH 10.0-12.0 Broad Singlet - 1H

Note: Chemical shifts are typically reported for samples dissolved in CDClsz or DMSO-ds and
can vary depending on the solvent and concentration. The COOH proton is often broad and
may exchange with deuterium in deuterated solvents like D20.

The 13C NMR spectrum provides information on the carbon framework of the molecule.
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Assignment Chemical Shift (8, ppm)
Cyclopropyl CH2 5-10

Cyclopropyl CH 10-15

Boc C(CHs)s ~28.3

a-C ~55

Boc C(CHs)s ~80.0

Boc C=0 ~155.5

Carboxyl C=0 ~175.0

Note: Chemical shifts can vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Boc-D-Cyclopropylglycine shows characteristic absorption bands for the

carboxylic acid, carbamate, and alkyl groups.

Wavenumber (cm—1)

Vibrational Mode

Functional Group

3300 - 2500 (broad) O-H stretch Carboxylic Acid

~3350 N-H stretch Amide (Carbamate)

~2980 C-H stretch (asymmetric) Alkyl (Boc & Cyclopropyl)
~2870 C-H stretch (symmetric) Alkyl (Boc & Cyclopropyl)
~1710 C=0 stretch Carboxylic Acid

~1685 C=0 stretch Amide (Carbamate)

~1520 N-H bend Amide (Carbamate)

~1160 C-O stretch Carbamate
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Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the
molecular weight and fragmentation pattern of Boc-protected amino acids.

m/z Assignment Notes
216.12 [M+H]* Protonated molecular ion
238.10 [M+Na]* Sodium adduct

Loss of isobutylene from the
160.09 [M+H-CaHs]*

Boc group
116.07 [M+H-Boc]* Loss of the entire Boc group

Note: The observed m/z values may vary slightly depending on the instrument and ionization
conditions.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are crucial for reproducibility and
accurate interpretation.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of Boc-D-Cyclopropylglycine in approximately 0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
e 'H NMR Acquisition:

o Acquire a one-dimensional proton spectrum with a sufficient number of scans (typically 16-
64) to achieve a good signal-to-noise ratio.

o Set the spectral width to cover the range of 0-12 ppm.

o Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
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e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.
o Alarger number of scans will be required compared to *H NMR.
o Set the spectral width to cover the range of 0-200 ppm.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. For *H
NMR, integrate the signals and determine the coupling constants. Reference the spectra to
the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

o Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.qg.,
NaCl or KBr) from a solution in a volatile solvent. Alternatively, use an Attenuated Total
Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
e Acquisition:

o Record a background spectrum of the empty sample compartment or the clean ATR
crystal.

o Record the sample spectrum over the range of 4000-400 cm™1,
o Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

» Data Processing: Perform a background subtraction and identify the major absorption peaks.

Mass Spectrometry Protocol

» Sample Preparation: Dissolve a small amount of Boc-D-Cyclopropylglycine (e.g., 1
mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b112836?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

 Instrumentation: Use an electrospray ionization mass spectrometer (ESI-MS), often coupled
with a liquid chromatography system (LC-MS).

e Acquisition:

o

Infuse the sample solution directly into the ESI source or inject it into the LC system.

[¢]

Acquire the mass spectrum in positive ion mode to observe protonated molecules and
common adducts.

[¢]

Set the mass range to scan from m/z 50 to 500.

[¢]

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to achieve good signal intensity and minimize in-source fragmentation.

o Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any
significant fragment ions.

Application in Peptide Synthesis: A Workflow

Boc-D-Cyclopropylglycine is a crucial component in Solid-Phase Peptide Synthesis (SPPS)
for creating peptides with enhanced properties. The Boc protecting group is acid-labile and is
used to temporarily protect the a-amino group during peptide bond formation.

Click to download full resolution via product page

Caption: Workflow for incorporating Boc-D-Cyclopropylglycine in SPPS.
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This workflow illustrates the key steps in Boc-strategy solid-phase peptide synthesis. The cycle
of deprotection, washing, and coupling is repeated to elongate the peptide chain. The use of
Boc-D-Cyclopropylglycine introduces the unique cyclopropy! group, which can confer
desirable properties to the final peptide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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